molecular formula C20H23N5O4 B2566252 methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844826-32-0

methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2566252
CAS RN: 844826-32-0
M. Wt: 397.435
InChI Key: VHNJPZWNILALQF-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned are typically complex organic molecules. They often contain multiple functional groups and have unique chemical and physical properties. The structure suggests that it might be a type of purine derivative, which are a group of compounds that play key roles in cellular metabolism .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different parts of the molecule. Common techniques might include various types of condensation reactions, substitutions, or additions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For example, the ester group (-COOR) is often involved in hydrolysis and transesterification reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s structure. For example, the presence of polar functional groups typically increases solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Chemical Structure

  • Synthesis of Heterocyclic Compounds : Research has explored the synthesis of pyrimidine-linked pyrazole heterocyclics, highlighting their insecticidal and antibacterial potential. This process involves microwave irradiative cyclocondensation, demonstrating the compound's utility in creating biologically active substances (Deohate & Palaspagar, 2020).
  • Crystal Structure Analysis : Studies on the crystal structure characterization of related compounds, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, have been conducted to understand their molecular interactions and structure, providing insights into their chemical behavior and potential applications in material science (Mao et al., 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have shown significant antimicrobial activities. These compounds were synthesized using citrazinic acid as a starting material, demonstrating their potential as antimicrobial agents against various bacterial and fungal strains (Hossan et al., 2012).

Biological Activity

  • Inhibition of Aldose Reductase : Novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been synthesized and evaluated as potent and selective aldose reductase inhibitors. These compounds have shown significant inhibitory activity, suggesting their potential in treating diabetic complications (Ali et al., 2012).
  • Herbicidal Activity : Synthesis of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and related compounds has been reported, with preliminary bioassay indicating high herbicidal activity against certain plants. This research highlights the compound's application in agricultural chemistry for weed control (Jiang et al., 2010).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the biological system in which it acts. For example, many purine derivatives act by mimicking the natural purines adenine and guanine, thereby interfering with DNA and RNA synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and dangers of substances .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-7-14(10-13(12)2)23-8-5-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h6-7,10H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNJPZWNILALQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

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